

Unveiling the Molecular Architecture of 6-Ethoxyquinoline-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 6-Ethoxyquinoline-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of **6-Ethoxyquinoline-2-carbaldehyde**, a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a combination of theoretical predictions, comparative analysis with structurally related compounds, and established experimental protocols to offer a robust understanding of its chemical and physical properties.

Molecular Structure

The molecular structure of **6-Ethoxyquinoline-2-carbaldehyde** is characterized by a planar quinoline ring system substituted with an ethoxy group at the 6-position and a carbaldehyde group at the 2-position. The fundamental chemical properties are listed in Table 1.

Table 1: General Properties of **6-Ethoxyquinoline-2-carbaldehyde**

Property	Value
CAS Number	100063-12-5
Molecular Formula	C ₁₂ H ₁₁ NO ₂ [1]
Molecular Weight	201.22 g/mol [1]

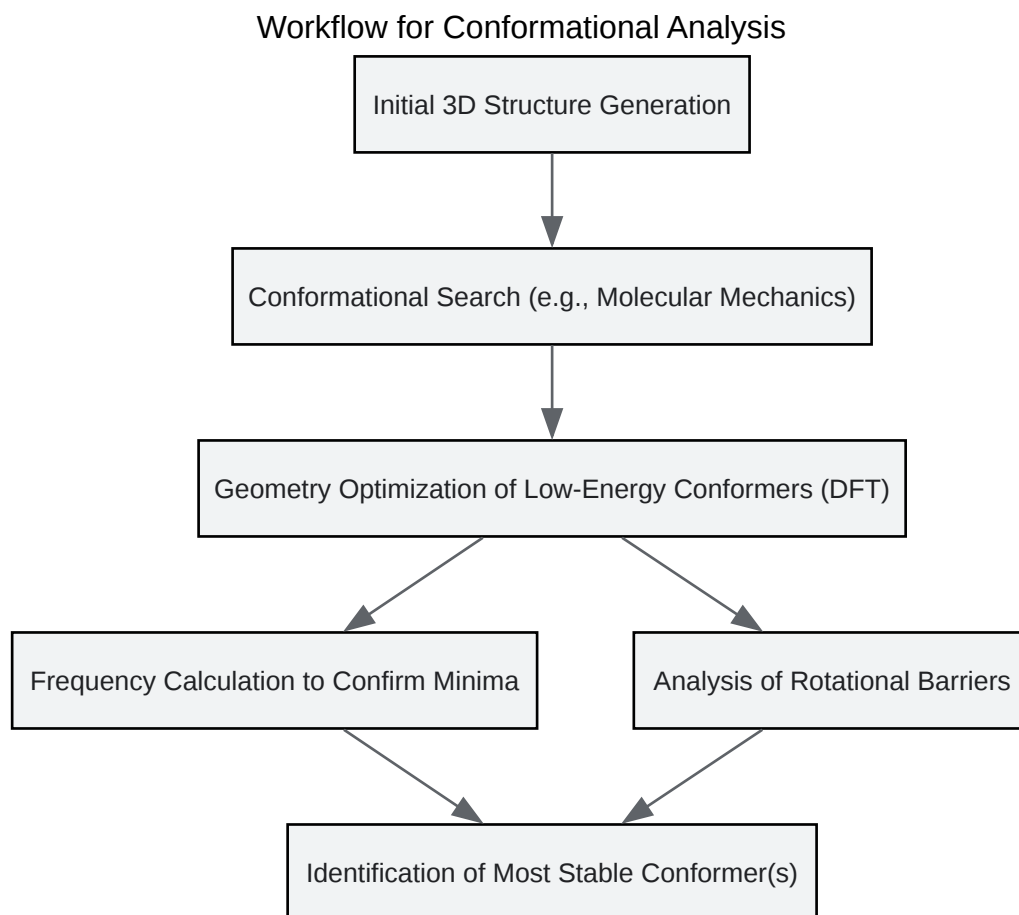
To predict the precise geometric parameters of the molecule, a comparative analysis with the known crystal structure of 2-Methoxyquinoline-3-carbaldehyde is employed. The quinoline ring is expected to be essentially planar. The ethoxy and carbaldehyde groups will exhibit specific conformations relative to this plane, as discussed in the following section.

Conformational Analysis

The conformational landscape of **6-Ethoxyquinoline-2-carbaldehyde** is primarily defined by the rotation around the C6-O bond of the ethoxy group and the C2-C(aldehyde) bond.

- **Carbaldehyde Group Conformation:** The aldehyde group at the 2-position is expected to be nearly coplanar with the quinoline ring to maximize π -conjugation. Based on studies of similar 2-substituted quinolines, the oxygen atom of the aldehyde is likely oriented anti to the quinoline ring nitrogen to minimize steric hindrance.
- **Ethoxy Group Conformation:** The ethoxy group at the 6-position possesses two rotatable bonds. The C(aromatic)-O-C-C dihedral angle will determine the orientation of the ethyl group. The most stable conformation is predicted to be one where the ethyl group is oriented to minimize steric clashes with the adjacent hydrogen atoms on the quinoline ring.

A logical workflow for determining the most stable conformer would involve computational modeling, as depicted in the following diagram.



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Caption: A typical workflow for the computational conformational analysis of a molecule.

Spectroscopic Properties

The structural features of **6-Ethoxyquinoline-2-carbaldehyde** can be elucidated through various spectroscopic techniques. Predicted and comparative spectral data are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Table 2: Predicted IR Spectral Data

Functional Group	Predicted Wavenumber (cm ⁻¹)
C-H (Aromatic)	~3100-3000
C-H (Aldehyde)	~2850, ~2750
C=O (Aldehyde)	~1700
C=C, C=N (Aromatic Ring)	~1600-1450
C-O-C (Ethoxy)	~1250 (asymmetric), ~1050 (symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern and electronic environment of the molecule. The predicted chemical shifts are based on data from closely related compounds such as 6-methoxyquinoline and various quinoline-carbaldehydes.

Table 3: Predicted ¹H NMR Spectral Data

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity
Aldehyde (-CHO)	9.8 - 10.2	s
Quinoline H-3	7.8 - 8.2	d
Quinoline H-4	8.0 - 8.4	d
Quinoline H-5	7.2 - 7.5	d
Quinoline H-7	7.0 - 7.3	dd
Quinoline H-8	7.9 - 8.3	d
Ethoxy (-OCH ₂ CH ₃)	4.0 - 4.3	q
Ethoxy (-OCH ₂ CH ₃)	1.3 - 1.6	t

Table 4: Predicted ¹³C NMR Spectral Data

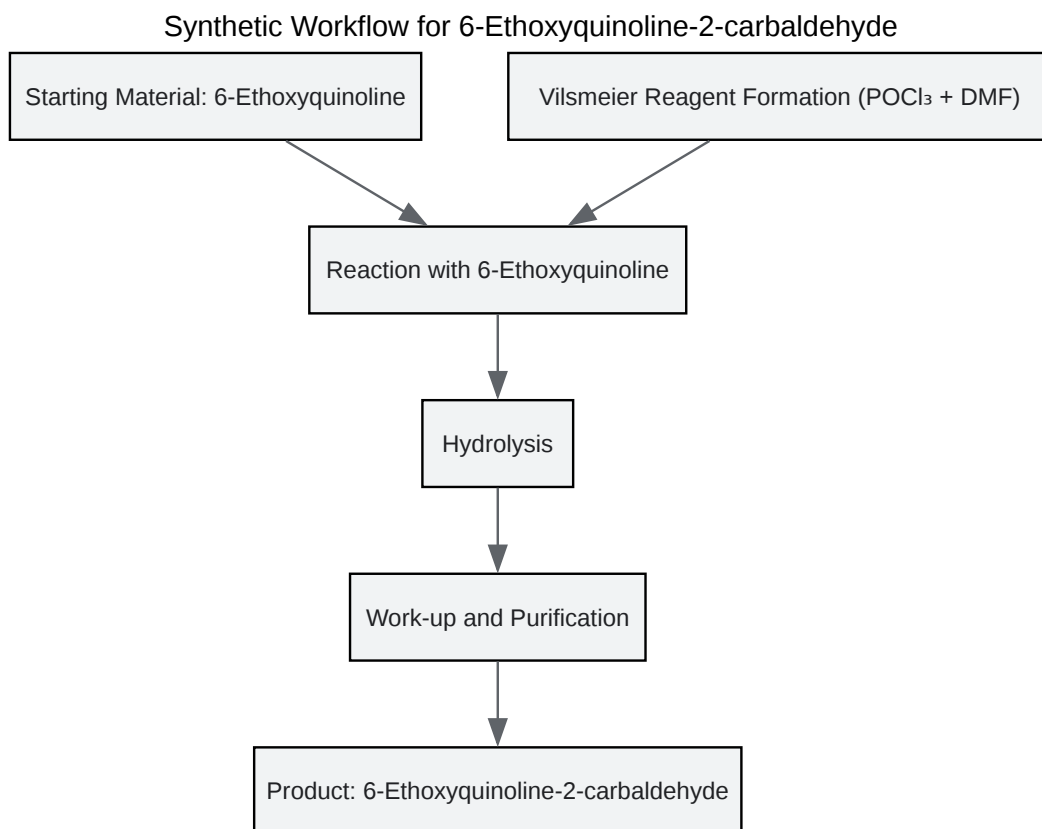
Carbon	Predicted Chemical Shift (δ , ppm)
Aldehyde (C=O)	190 - 195
Quinoline C-2	150 - 155
Quinoline C-3	120 - 125
Quinoline C-4	135 - 140
Quinoline C-4a	128 - 132
Quinoline C-5	105 - 110
Quinoline C-6	155 - 160
Quinoline C-7	122 - 127
Quinoline C-8	130 - 135
Quinoline C-8a	145 - 150
Ethoxy (-OCH ₂)	63 - 68
Ethoxy (-CH ₃)	14 - 18

Experimental Protocols

While a specific, detailed synthesis for **6-Ethoxyquinoline-2-carbaldehyde** is not readily available in the cited literature, a plausible synthetic route can be devised based on established methods for preparing quinoline aldehydes. The Vilsmeier-Haack reaction is a common and effective method.

Synthesis via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of an activated quinoline derivative.



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Caption: A generalized synthetic workflow for the preparation of the title compound.

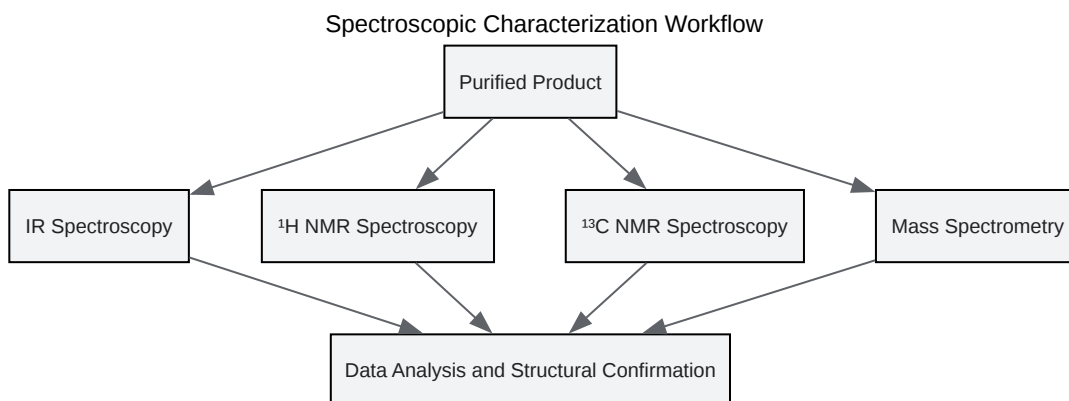
Procedure:

- Vilsmeier Reagent Preparation: In a round-bottom flask, cool dimethylformamide (DMF) to 0 °C and slowly add phosphorus oxychloride (POCl₃) with stirring.
- Reaction: To the prepared Vilsmeier reagent, add a solution of 6-ethoxyquinoline in DMF dropwise at 0 °C.

- **Heating:** After the addition is complete, the reaction mixture is typically heated to a moderate temperature (e.g., 60-80 °C) for several hours.
- **Hydrolysis:** The reaction mixture is cooled and then poured onto crushed ice, followed by neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution).
- **Extraction and Purification:** The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the structural confirmation of the synthesized product.



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Caption: A standard workflow for the characterization of a synthesized organic compound.

Instrumentation and Data Acquisition:

- IR Spectroscopy: Spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for protons. Samples are dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

This technical guide provides a foundational understanding of the molecular structure and conformation of **6-Ethoxyquinoline-2-carbaldehyde** for researchers and professionals in the field. Further experimental and computational studies are encouraged to refine the data presented herein.

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References

- 1. echemi.com [echemi.com]
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